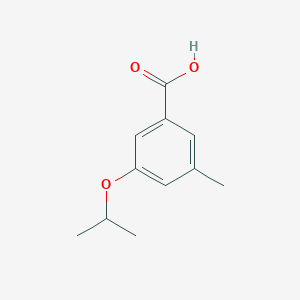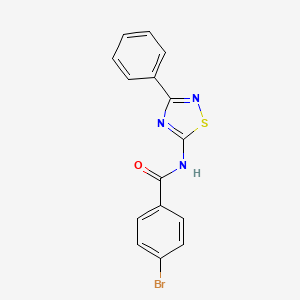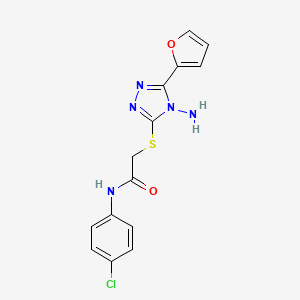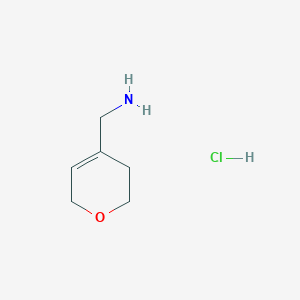![molecular formula C23H21F2N3OS B2684740 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea CAS No. 851970-75-7](/img/structure/B2684740.png)
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea is a complex organic compound that features a unique combination of indole, fluorophenyl, and furan moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mecanismo De Acción
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used in the treatment of various disorders in the human body .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives’ action depend on their specific targets and mode of action. Some derivatives have shown inhibitory activity against certain viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl and furan moieties. Key steps include:
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis or the Bartoli indole synthesis.
Fluorination: Introduction of the fluorine atoms can be achieved using electrophilic fluorination reagents such as Selectfluor.
Thiourea Formation: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(3-chlorophenyl)-3-[(furan-2-yl)methyl]thiourea
- 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea
Uniqueness
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both fluorine atoms and the furan moiety may enhance its stability and reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNLCVFUDWYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2684660.png)

![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)


![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2684668.png)

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)
![N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684673.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2684675.png)

![2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2684677.png)
![ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2684678.png)
